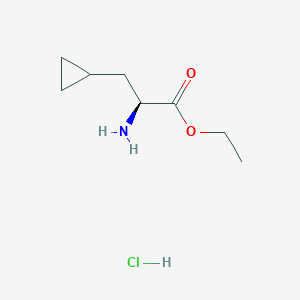
Ethyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyl group, an amino group, and an ethyl ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylcarboxylic acid and ethyl chloroformate.
Formation of Intermediate: Cyclopropylcarboxylic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Esterification: The acid chloride is then reacted with ethanol in the presence of a base such as pyridine to form the ethyl ester intermediate.
Amination: The ethyl ester intermediate undergoes amination with (S)-2-amino-3-propanol in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Coupling agents like EDCI or DCC (dicyclohexylcarbodiimide) in the presence of bases like triethylamine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other substituted derivatives.
Applications De Recherche Scientifique
Ethyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Ethyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes involved in metabolic pathways. The cyclopropyl group provides steric hindrance, influencing the binding affinity and specificity of the compound. The amino group can form hydrogen bonds with active site residues, while the ester moiety can undergo hydrolysis to release active metabolites.
Comparaison Avec Des Composés Similaires
Ethyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride can be compared with similar compounds such as:
Ethyl (S)-2-amino-3-phenylpropanoate hydrochloride: Differing by the presence of a phenyl group instead of a cyclopropyl group, affecting its steric and electronic properties.
Ethyl (S)-2-amino-3-methylpropanoate hydrochloride: Differing by the presence of a methyl group, leading to variations in reactivity and biological activity.
Ethyl (S)-2-amino-3-cyclobutylpropanoate hydrochloride: Differing by the presence of a cyclobutyl group, influencing its conformational flexibility and binding interactions.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in chemical synthesis, biological research, and pharmaceutical development. Further studies are warranted to explore its full potential and uncover new applications.
Propriétés
Formule moléculaire |
C8H16ClNO2 |
|---|---|
Poids moléculaire |
193.67 g/mol |
Nom IUPAC |
ethyl (2S)-2-amino-3-cyclopropylpropanoate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7(9)5-6-3-4-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m0./s1 |
Clé InChI |
XVVHSCUCSKEKJQ-FJXQXJEOSA-N |
SMILES isomérique |
CCOC(=O)[C@H](CC1CC1)N.Cl |
SMILES canonique |
CCOC(=O)C(CC1CC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


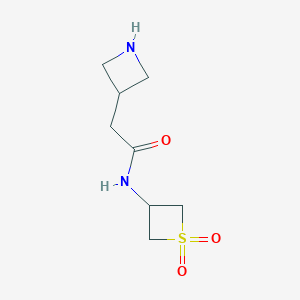
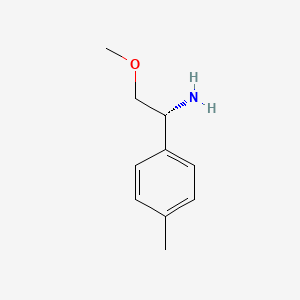


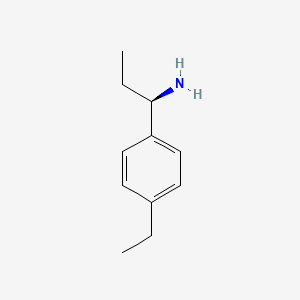

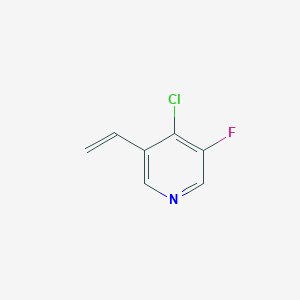


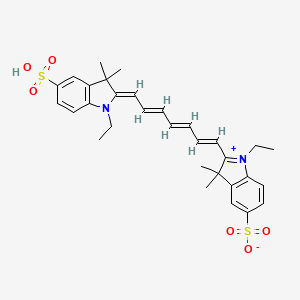
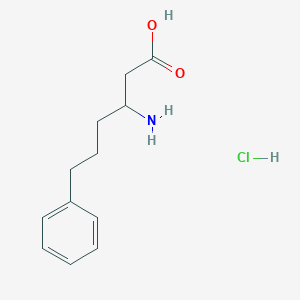

![[6-(3-Hydroxypropyl)pyridin-3-yl]boronic acid](/img/structure/B12965741.png)

